molecular formula C5H6BrNS B2371050 2-(Bromomethyl)-4-methyl-1,3-thiazole CAS No. 913073-81-1

2-(Bromomethyl)-4-methyl-1,3-thiazole

Cat. No.: B2371050
CAS No.: 913073-81-1
M. Wt: 192.07
InChI Key: HAKYXXAQICRHJQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methyl-1,3-thiazole is a heterocyclic compound containing sulfur and nitrogen in its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both bromomethyl and methyl groups on the thiazole ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methyl-1,3-thiazole typically involves the bromination of 4-methyl-1,3-thiazole. One common method includes the reaction of 4-methyl-1,3-thiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl group to form this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of brominating agents such as bromine or hydrobromic acid in the presence of catalysts can also be employed to achieve efficient bromination .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents to reduce the thiazole ring.

Major Products Formed:

    Nucleophilic Substitution: Formation of azides, thiocyanates, and substituted amines.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of dihydrothiazoles.

Comparison with Similar Compounds

    2-(Chloromethyl)-4-methyl-1,3-thiazole: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in substitution reactions.

    2-(Methylthio)-4-methyl-1,3-thiazole: Contains a methylthio group instead of a bromomethyl group, leading to different chemical properties and applications.

    4-Methyl-1,3-thiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

Uniqueness: 2-(Bromomethyl)-4-methyl-1,3-thiazole is unique due to the presence of the bromomethyl group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications in medicinal chemistry, organic synthesis, and material science .

Properties

IUPAC Name

2-(bromomethyl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKYXXAQICRHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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